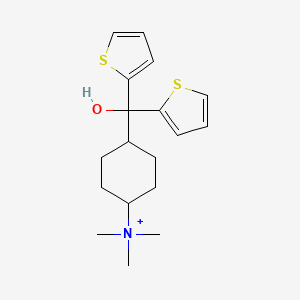
Methyl thihexinolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl thihexinolium is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a sulfur-containing organic compound, which places it in the category of thiols or thioethers. These compounds are known for their distinctive chemical behaviors and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl thihexinolium typically involves the reaction of an alkyl halide with a thiol or thiolate anion. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by a thiolate to form the desired thioether . The reaction conditions often include the use of a strong base such as sodium hydride or potassium hydride to generate the thiolate anion from the corresponding thiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalytic processes and continuous flow reactors are often employed to ensure consistent production quality and scalability.
化学反应分析
Types of Reactions
Methyl thihexinolium undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Alkyl halides are typical substrates for nucleophilic substitution reactions with thiols.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
科学研究应用
Methyl thihexinolium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein function.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of methyl thihexinolium involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and other biomolecules, which can modulate their activity. This interaction is crucial in redox biology, where thiols play a role in maintaining cellular redox balance .
相似化合物的比较
Similar Compounds
Ethanethiol: A simple thiol with similar chemical properties but different applications.
Methanethiol: Another thiol, known for its strong odor and use in the natural gas industry as an odorant.
Thiophenol: A thiol with an aromatic ring, used in organic synthesis.
Uniqueness
Methyl thihexinolium stands out due to its specific structure, which imparts unique reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest.
属性
CAS 编号 |
114740-90-8 |
|---|---|
分子式 |
C18H26NOS2+ |
分子量 |
336.5 g/mol |
IUPAC 名称 |
[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium |
InChI |
InChI=1S/C18H26NOS2/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17/h4-7,12-15,20H,8-11H2,1-3H3/q+1 |
InChI 键 |
VROKFRFJNZCFMH-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
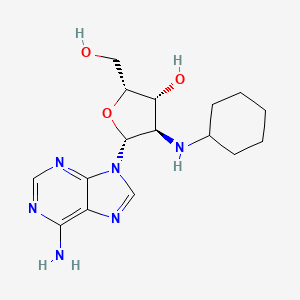

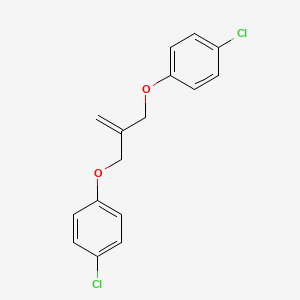
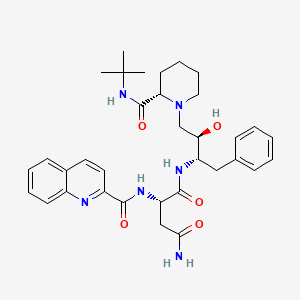

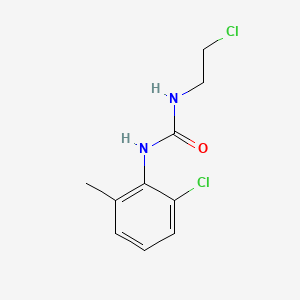


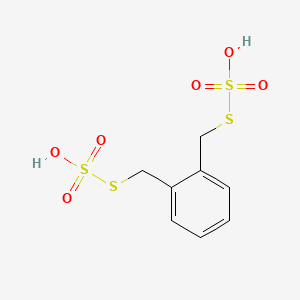
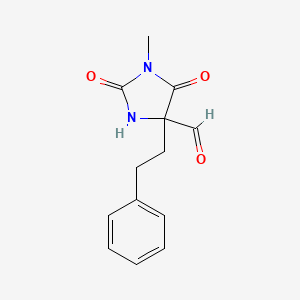

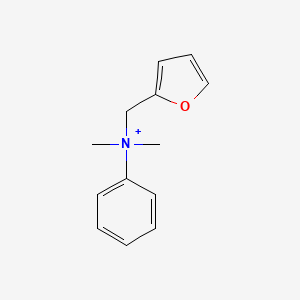
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
